REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH3:15][C:16]([CH3:34])([CH3:33])[C:17]([NH:19][NH:20][C:21](=[O:32])[C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[C:24]([CH3:31])[CH:23]=1)=O>C1(C)C=CC=CC=1>[CH3:15][C:16]([C:17]1[O:32][C:21]([C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[C:24]([CH3:31])[CH:23]=2)=[N:20][N:19]=1)([CH3:34])[CH3:33]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NNC(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica (eluent: 2/1 diethyl ether/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1OC(=NN1)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |